N-[4-BENZOYL-1-BENZYL-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]PYRIDINE-4-CARBOXAMIDE
Overview
Description
N-[4-BENZOYL-1-BENZYL-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-BENZOYL-1-BENZYL-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process often starts with the preparation of the pyrrole ring, followed by the introduction of the benzoyl, benzyl, methyl, and trifluoromethyl groups. Common synthetic methods include:
Debus-Radiszewski synthesis: This method involves the reaction of α-haloketones with ammonia or primary amines.
Trifluoromethylation: This step can be achieved through aromatic coupling reactions, radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[4-BENZOYL-1-BENZYL-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe to study biological processes or as a lead compound in drug discovery.
Medicine: The compound’s unique structure could make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[4-BENZOYL-1-BENZYL-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby exerting its effects. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit various biological activities.
Imidazole derivatives: These compounds also contain nitrogen atoms in their ring structure and have diverse biological activities.
Uniqueness
N-[4-BENZOYL-1-BENZYL-5-METHYL-2-OXO-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3N3O3/c1-17-21(22(33)19-10-6-3-7-11-19)25(26(27,28)29,31-23(34)20-12-14-30-15-13-20)24(35)32(17)16-18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQNKKIUDRRYCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=O)N1CC2=CC=CC=C2)(C(F)(F)F)NC(=O)C3=CC=NC=C3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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